5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: is a chemical compound characterized by its unique structure, which includes a pyrrolopyrazole core with difluoro substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, which may have different biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: can be compared to other similar compounds, such as:
Pyrazole derivatives: : Similar core structure but lacking the difluoro substitution.
Pyrrolopyrazole derivatives: : Similar overall structure but with different substituents.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H7F2N3 |
---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)2-4-1-5(9)10-11(4)3-6/h1H,2-3H2,(H2,9,10) |
InChI-Schlüssel |
KIJSXLOHRREVTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=NN2CC1(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.